

6-Oxo-piperidine-2-carboxylic acid stereochemistry and biological activity

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Oxo-piperidine-2-carboxylic acid

Cat. No.: B1229344

[Get Quote](#)

An In-depth Technical Guide to the Stereochemistry and Biological Activity of **6-Oxo-piperidine-2-carboxylic acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Oxo-piperidine-2-carboxylic acid (6-OPCA), also known by synonyms such as L-Pyrohomoglutamic acid or cyclic alpha-amino adipic acid, is a delta-lactam derivative of α -amino adipic acid.^{[1][2]} As a proline analogue, its rigid cyclic structure makes it a person of interest for applications in medicinal chemistry, including its use as a chiral building block for the synthesis of more complex molecules like immunoproteasome inhibitors and substance P analogs.^{[3][4]}

The stereochemistry of 6-OPCA is of critical importance, as the spatial arrangement of its functional groups dictates its interaction with biological targets.^[5] This guide provides a detailed overview of the stereoisomers of 6-OPCA, its primary role as a key biomarker in the diagnosis of the genetic disorder ALDH7A1 deficiency, and the methodologies used for its detection and quantification.

Stereochemistry

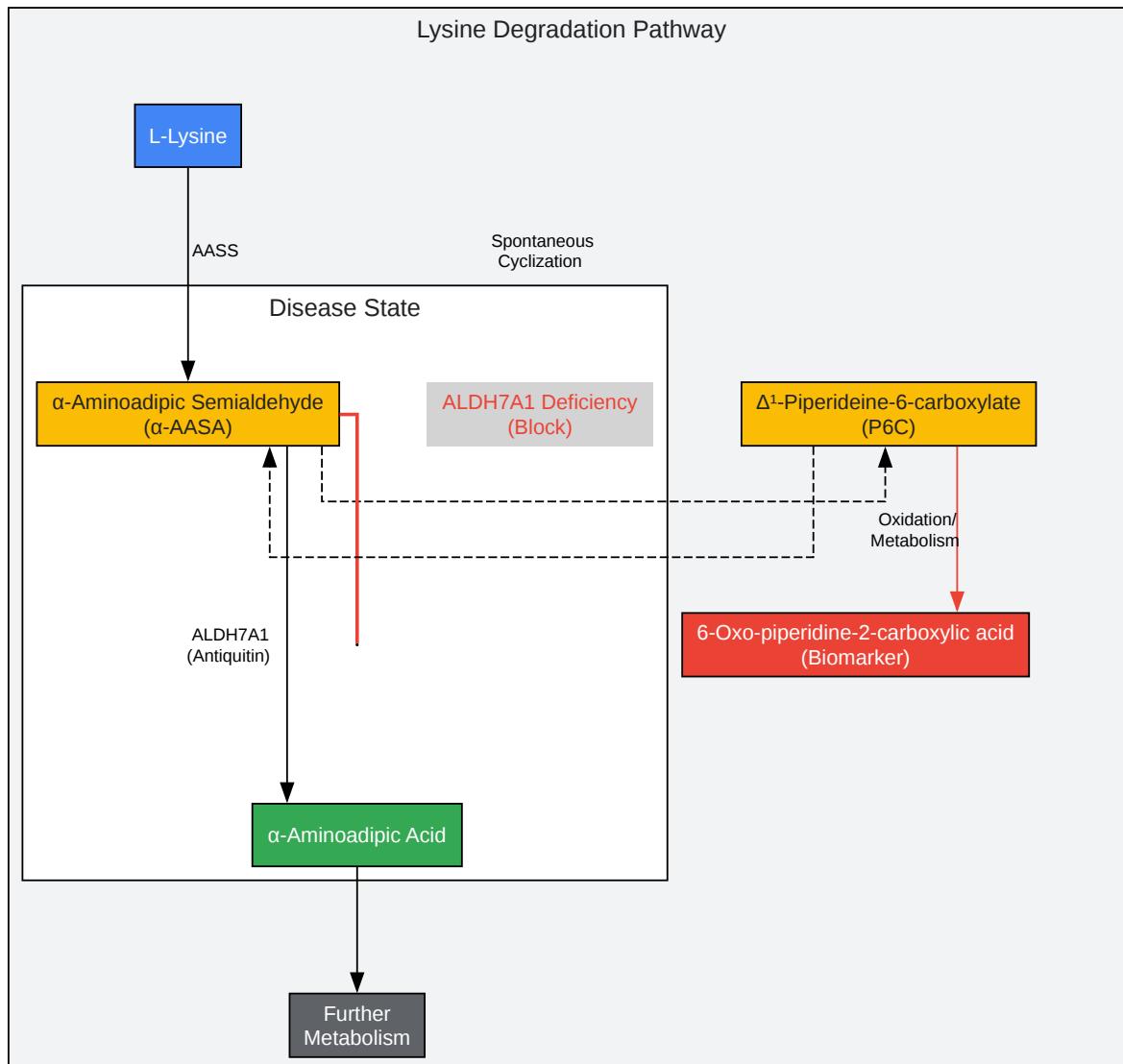
6-Oxo-piperidine-2-carboxylic acid possesses a single stereocenter at the C2 position of the piperidine ring, giving rise to two enantiomers: (S)-**6-oxo-piperidine-2-carboxylic acid** and (R)-**6-oxo-piperidine-2-carboxylic acid**.

- (S)-**6-Oxo-piperidine-2-carboxylic acid** (L-form): This enantiomer is often referred to as L-Pyrohomoglutamic acid. It has been utilized as a reactant in the synthesis of potential inhibitors for FK506-binding proteins.[\[6\]](#)
- (R)-**6-Oxo-piperidine-2-carboxylic acid** (D-form): Also known as D-Pyrohomoglutamic acid, this enantiomer serves as a building block in the synthesis of various pharmaceutical compounds.[\[3\]](#)[\[7\]](#)

While derivatives of 6-OPCA have been explored as NMDA receptor antagonists, detailed studies directly comparing the biological activity of the individual (R) and (S) enantiomers of the parent compound are not extensively available in the public literature.[\[8\]](#) The primary biological context in which 6-OPCA is studied is as a metabolite in the lysine degradation pathway, which originates from the naturally occurring L-lysine.

Biological Activity and Clinical Significance

The most significant and well-documented biological role of **6-oxo-piperidine-2-carboxylic acid** is as a stable biomarker for ALDH7A1 deficiency, an inborn error of metabolism that causes pyridoxine-dependent epilepsy (PDE).[\[6\]](#)[\[9\]](#)


Role in ALDH7A1 Deficiency

ALDH7A1 deficiency is a genetic disorder caused by mutations in the ALDH7A1 gene, which encodes the enzyme α -amino adipic semialdehyde (α -AASA) dehydrogenase.[\[10\]](#)[\[11\]](#) This enzyme is crucial for the degradation of L-lysine. Its deficiency leads to a blockage in the pathway, causing the accumulation of α -AASA and its cyclic Schiff base, Δ 1-piperideine-6-carboxylate (P6C).[\[4\]](#)

These accumulating precursors are unstable, but they lead to the formation of several downstream metabolites that are more stable and can be reliably measured in biological fluids. [\[12\]](#)[\[13\]](#) **6-Oxo-piperidine-2-carboxylic acid** (referred to as 6-oxo-PIP in clinical literature) is one of the most prominent of these stable biomarkers, accumulating in the urine, plasma, and

cerebrospinal fluid (CSF) of affected individuals.[\[1\]](#)[\[9\]](#) Its stability at room temperature makes it a superior candidate for diagnostic screening compared to the labile α -AASA/P6C.[\[12\]](#)

The logical relationship and metabolic pathway are visualized in the diagrams below.

[Click to download full resolution via product page](#)

Figure 1. Lysine degradation pathway and the role of ALDH7A1 deficiency.

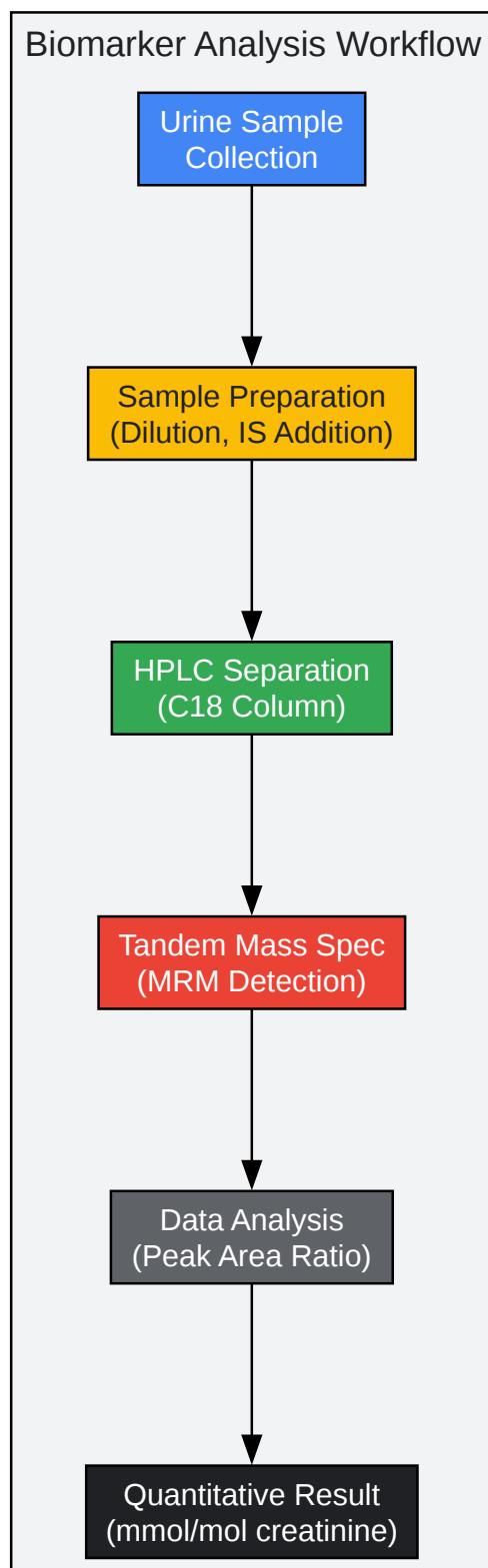
Quantitative Data Presentation

The concentration of **6-oxo-piperidine-2-carboxylic acid** is significantly elevated in patients with ALDH7A1 deficiency. The data below summarizes typical urinary concentrations.

Analyte	Patient Cohort	Mean Concentration (mmol/mol creatinine)	Control Range (mmol/mol creatinine)	Reference
6-Oxo-piperidine-2-carboxylic acid	ALDH7A1-deficient (< 6 months old)	5.5 ± 5.4	0 - 3.2	[1]
6-Oxo-piperidine-2-carboxylic acid	ALDH7A1-deficient (> 12 years old, on diet)	~20 - 28	0 - 3.2	[1]
α-Aminoadipic semialdehyde (α-AASA)	ALDH7A1-deficient (< 6 months old)	166.9 ± 67.5	Normal	[1]

Experimental Protocols

The gold standard for the quantification of **6-oxo-piperidine-2-carboxylic acid** and related metabolites in biological fluids is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3][12] The following is a representative protocol based on established methods for analyzing related biomarkers in urine.[14]


Protocol: Quantification of Urinary 6-OPCA by LC-MS/MS

1. Sample Preparation: a. Thaw frozen urine samples at room temperature. b. Dilute samples with a solvent (e.g., water/methanol 97/3 v/v with 0.03% formic acid) to a standardized creatinine concentration of 0.1 mmol/L.[14] c. Add a known concentration of a stable isotope-labeled internal standard (e.g., [2H_x]-**6-Oxo-piperidine-2-carboxylic acid**) to each sample for

accurate quantification. d. Vortex mix and centrifuge to pellet any precipitate. Transfer the supernatant to an autosampler vial.

2. Chromatographic Separation: a. HPLC System: Standard high-performance liquid chromatography system. b. Column: Reversed-phase C18 column (e.g., Waters C18 T3, 150 x 2.1 mm, 3.5 μ m).[14] c. Mobile Phase A: Water with 0.03% formic acid.[14] d. Mobile Phase B: Methanol with 0.03% formic acid. e. Flow Rate: 150 μ L/min.[14] f. Gradient: Develop a suitable gradient to separate the analyte from other urinary components. g. Injection Volume: 5 μ L.[14]

3. Mass Spectrometric Detection: a. Mass Spectrometer: Triple quadrupole mass spectrometer. b. Ionization Mode: Electrospray Ionization (ESI), positive mode. c. Detection Mode: Multiple Reaction Monitoring (MRM). d. MRM Transitions: i. 6-OPCA (Quantifier): Monitor a specific precursor-to-product ion transition (e.g., m/z 144.1 > [fragment ion]). Note: Exact m/z values must be determined experimentally. ii. Internal Standard: Monitor the corresponding transition for the stable isotope-labeled standard. e. Data Analysis: Calculate the peak-area ratio of the analyte to the internal standard. Determine the concentration using a calibration curve prepared with known standards.

[Click to download full resolution via product page](#)

Figure 2. General experimental workflow for 6-OPCA biomarker analysis.

Conclusion and Future Outlook

6-Oxo-piperidine-2-carboxylic acid is a molecule of significant clinical relevance, primarily as a robust and stable biomarker for the diagnosis and monitoring of ALDH7A1 deficiency. While its role in this specific metabolic pathway is well-characterized, further research is needed to elucidate the distinct biological activities of its (R) and (S) enantiomers across different physiological systems. Such studies could uncover novel therapeutic applications for these chiral synthons, expanding their utility beyond their current use as building blocks and diagnostic markers. The development of stereoselective assays will be crucial for understanding the precise stereochemistry of the disease-related metabolite and for exploring new pharmacological avenues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 3014237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid | 299208-59-6 | Benchchem [benchchem.com]
- 6. Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency - UCL Discovery [discovery.ucl.ac.uk]
- 7. (2R)-6-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 40424009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]
- 11. familiasga.com [familiasga.com]
- 12. Identification of a novel biomarker for pyridoxine-dependent epilepsy: Implications for newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. The measurement of urinary $\Delta 1$ -piperideine-6-carboxylate, the alter ego of α -amino adipic semialdehyde, in Antiquitin deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [6-Oxo-piperidine-2-carboxylic acid stereochemistry and biological activity]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1229344#6-oxo-piperidine-2-carboxylic-acid-stereochemistry-and-biological-activity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com